5-(3,4-Diethoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole
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Overview
Description
5-(3,4-Diethoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two aromatic rings, one substituted with diethoxy groups and the other with a fluorine atom, connected through a triazole ring.
Preparation Methods
The synthesis of 5-(3,4-Diethoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Substitution Reactions: The aromatic rings are functionalized with diethoxy and fluorine groups through electrophilic aromatic substitution reactions.
Coupling Reactions: The substituted aromatic rings are then coupled to the triazole ring using cross-coupling reactions such as Suzuki or Heck coupling.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
5-(3,4-Diethoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(3,4-Diethoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3,4-Diethoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The diethoxy and fluorine substituents may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar compounds to 5-(3,4-Diethoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole include other triazole derivatives with different substituents on the aromatic rings. These compounds may have varying biological activities and chemical properties. The uniqueness of this compound lies in its specific combination of diethoxy and fluorine substituents, which may confer distinct properties and applications.
Properties
Molecular Formula |
C18H18FN3O2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-(3,4-diethoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H18FN3O2/c1-3-23-15-9-8-13(11-16(15)24-4-2)18-20-17(21-22-18)12-6-5-7-14(19)10-12/h5-11H,3-4H2,1-2H3,(H,20,21,22) |
InChI Key |
LHNAOTRGPLOFFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)F)OCC |
Origin of Product |
United States |
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